molecular formula C9H10ClNO B046553 2-Chloro-4-butyrylpyridine CAS No. 113961-70-9

2-Chloro-4-butyrylpyridine

Cat. No. B046553
M. Wt: 183.63 g/mol
InChI Key: BRXDZBUHDVURPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-chloro-4-butyrylpyridine involves complex organic reactions, often starting from simpler pyridine derivatives. Research focuses on green synthesis processes, such as those developed for related compounds like 2-chloro-4-aminopyridine, synthesized through N-oxidation, green nitration, and reduction using one-pot methods under optimal conditions to achieve high yields and correct structural characterization (Li Shu-jing, 2013).

Molecular Structure Analysis

The molecular structure of 2-chloro-4-butyrylpyridine and similar compounds is often elucidated using techniques such as IR spectroscopy, X-ray diffraction, and NMR. These methods confirm the presence of the butyryl group attached to the pyridine ring and the correct positioning of the chloro substituent. For example, related pyridine derivatives have been characterized to confirm their structures through crystallography and spectroscopy, revealing insights into their supramolecular arrangement and bonding characteristics (M. B. Zaman et al., 1999).

Chemical Reactions and Properties

2-Chloro-4-butyrylpyridine participates in various chemical reactions, leveraging the reactivity of both the chloro and butyryl functional groups. It can undergo nucleophilic substitution reactions, where the chloro group is replaced by various nucleophiles, and the butyryl group can partake in acylation reactions. Such reactivity is foundational in synthesizing complex organic molecules and intermediates for further chemical transformations.

Physical Properties Analysis

The physical properties of 2-chloro-4-butyrylpyridine, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the butyryl group increases its hydrophobic character, affecting its solubility in organic solvents. Similarly, the chloro group can impact the compound's volatility and melting point. Studies on related pyridine derivatives provide insights into how substitutions on the pyridine ring can alter physical properties, aiding in the prediction of those for 2-chloro-4-butyrylpyridine (Li Shu-jing, 2013).

Chemical Properties Analysis

The chemical properties of 2-chloro-4-butyrylpyridine are characterized by its reactivity patterns, stability, and interaction with other molecules. The electron-withdrawing effect of the chloro group and the electron-donating effect of the butyryl group influence its chemical reactivity, making it a versatile intermediate in organic synthesis. The study of similar pyridine derivatives highlights the importance of substituent effects on chemical reactivity and stability, offering a basis for understanding the reactivity of 2-chloro-4-butyrylpyridine (Li Shu-jing, 2013).

Scientific Research Applications

Green Synthesis Processes

One application of pyridine derivatives in scientific research involves the development of green synthesis processes. For instance, research on the green synthesis of 2-chloro-4-aminopyridine from 2-chloropyridine through N-oxidation, green nitration, and reduction has been reported. This process emphasizes environmentally friendly methods, achieving an 81.3% yield under optimized conditions, showcasing the potential of pyridine derivatives in sustainable chemical synthesis (Li Shu-jing, 2013).

Coordination Chemistry

Pyridine derivatives also play a crucial role in coordination chemistry. For example, studies on PCP pincer iridium chemistry have demonstrated the coordination of pyridines to iridium complexes. These complexes, characterized by spectroscopy and single-crystal X-ray analysis, highlight the versatility of pyridine derivatives in forming complex structures with metals, which could be fundamental in catalysis and material science (E. Titova et al., 2016).

Scaffold for Synthesis

Another significant application is the use of pyridine derivatives as scaffolds for the synthesis of compound libraries. For instance, 2-chloro-5-bromopyridine has been utilized as a scaffold for efficient and selective reactions, demonstrating a method for creating pyridine-based libraries of synthons and chromophores. This approach opens new pathways for drug discovery and the development of functional materials (P. Pierrat, P. Gros, Y. Fort, 2005).

Dye-Sensitized Solar Cells

Furthermore, pyridine derivatives have found applications in renewable energy technologies. For instance, the addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells significantly improves their performance. This effect is attributed to a shift of the TiO2 band edge and an increase in electron lifetime, showcasing the impact of pyridine derivatives on enhancing solar cell efficiency (G. Boschloo, Leif Häggman, A. Hagfeldt, 2006).

Water Oxidation Catalysis

Additionally, pyridine derivatives have been used in water oxidation catalysis. A study on mononuclear Ru(II) complexes, including pyridine ligands, as catalysts for water oxidation, underscores the importance of these derivatives in facilitating crucial reactions for energy conversion and storage (Nattawut Kaveevivitchai et al., 2012).

Safety And Hazards

While specific safety and hazard data for 2-Chloro-4-butyrylpyridine is not available in the retrieved resources, it’s important to handle all chemical substances with appropriate safety measures. This includes wearing protective gloves, clothing, and eye protection .

properties

IUPAC Name

1-(2-chloropyridin-4-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-2-3-8(12)7-4-5-11-9(10)6-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXDZBUHDVURPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642133
Record name 1-(2-Chloropyridin-4-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-butyrylpyridine

CAS RN

113961-70-9
Record name 1-(2-Chloropyridin-4-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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